

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Methyl 5- methoxynicotinate vs. Methyl nicotinate

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Compound of Interest

Compound Name: **Methyl 5-methoxynicotinate**

Cat. No.: **B1317453**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of **Methyl 5-methoxynicotinate** against the known fragmentation pattern of Methyl nicotinate. Understanding these fragmentation patterns is crucial for the structural elucidation and metabolic profiling of novel nicotinic acid derivatives in drug discovery and development.

Introduction

Methyl 5-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry. Its structural analogue, Methyl nicotinate, is a well-characterized compound. Mass spectrometry is a primary analytical technique for identifying and characterizing such molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's structure. This guide hypothesizes the fragmentation pathway of **Methyl 5-methoxynicotinate** and compares it with the established data for Methyl nicotinate.

Predicted and Known Fragmentation Patterns

The fragmentation of aromatic esters under electron ionization typically involves several key pathways, including the loss of the alkoxy group from the ester functionality and cleavages

within the substituent groups, as well as fragmentation of the pyridine ring itself. Aromatic systems are known to exhibit relatively stable molecular ions.[1]

Methyl 5-methoxynicotinate (Predicted)

The molecular weight of **Methyl 5-methoxynicotinate** ($C_8H_9NO_3$) is 167.16 g/mol. The fragmentation is predicted to initiate with the loss of the methoxy radical from the ester group, a common fragmentation pathway for methyl esters, leading to a stable acylium ion.[1][2] Subsequent fragmentations are expected to involve the methoxy group on the pyridine ring and the ring itself.

Methyl nicotinate (Experimental)

The molecular weight of Methyl nicotinate ($C_7H_7NO_2$) is 137.14 g/mol. Experimental data from the NIST WebBook indicates its fragmentation pattern, which serves as a basis for our comparison.[3]

Comparative Data Table

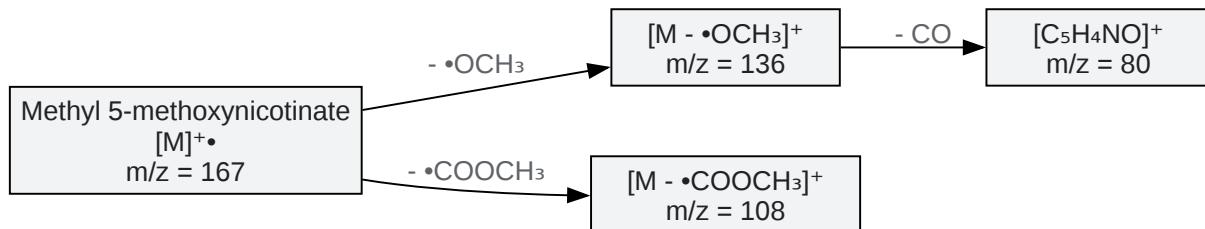
The following table summarizes the predicted major fragments for **Methyl 5-methoxynicotinate** and the observed major fragments for Methyl nicotinate.

m/z	Proposed Fragment Ion (Methyl 5-methoxynicotinate)	Relative Abundance (Predicted)	m/z	Observed Fragment Ion (Methyl nicotinate)	Relative Abundance (Observed)
167	$[M]^{+}\bullet$	Moderate	137	$[M]^{+}\bullet$	High
136	$[M - \bullet OCH_3]^+$	High	106	$[M - \bullet OCH_3]^+$	High
108	$[M - \bullet COOCH_3]^+$	Moderate	78	$[M - \bullet COOCH_3]^+$	Very High
80	$[C_5H_4NO]^+$	Moderate	52	$[C_4H_4]^{+}\bullet$	Moderate

Data for Methyl nicotinate is based on the NIST Mass Spectrometry Data Center.^[3] Predictions for **Methyl 5-methoxynicotinate** are based on common fragmentation patterns of aromatic esters and methoxy-substituted pyridines.

Fragmentation Pathway Diagram

The proposed fragmentation pathway for **Methyl 5-methoxynicotinate** is illustrated below. This pathway highlights the key fragmentation steps leading to the major observed ions in the mass spectrum.



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